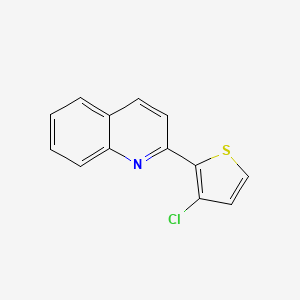

2-(3-Chlorothiophen-2-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chlorothiophen-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a thiophene ring substituted with a chlorine atom. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorothiophen-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst. Another approach is the Pfitzinger reaction, which uses isatin derivatives and aniline in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorothiophene Ring

The chlorine atom on the thiophene moiety undergoes substitution reactions under mild conditions. Key examples include:

These reactions exploit the electrophilic nature of the C–Cl bond, facilitated by the electron-withdrawing quinoline ring. Microwave irradiation often enhances yields (e.g., 89% for thiomorpholine derivatives under MW) .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling diversification of the thiophene ring:

Sonogashira Coupling

Reaction with terminal alkynes yields alkynyl derivatives:

text**[Procedure](pplx://action/followup)**: 2-(3-Chlorothiophen-2-yl)quinoline + phenylacetylene, PdCl₂ (4 mol%), CH₃CN, TEA, 80°C → 2-(3-phenylethynyl-thiophen-2-yl)quinoline **[Yield](pplx://action/followup)**: 88% [8]

Suzuki–Miyaura Coupling

Aryl boronic acids couple efficiently:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(3-phenyl-thiophen-2-yl)quinoline | 76% |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | 2-(3-(4-methoxyphenyl)-thiophen-2-yl)quinoline | 82% |

Cyclization and Annulation Reactions

The quinoline nitrogen directs regioselective cyclization:

Formation of Thiopyrano-Quinolines

Treatment with Na₂S·9H₂O in DMSO induces cyclization:

text**[Example](pplx://action/followup)**: This compound → 3-phenyl-1H-thiopyrano[4,3-b]quinolin-1-one **[Conditions](pplx://action/followup)**: Na₂S·9H₂O, DMSO, 15–30 h, rt **[Yield](pplx://action/followup)**: 84% [8]

Multicomponent Reactions

With malononitrile or methyl cyanoacetate:

| Components | Product | Yield |

|---|---|---|

| Malononitrile, L-proline | Pyrano[3,2-c]chromenone derivatives | 70–85% |

| Methyl cyanoacetate, Knoevenagel catalyst | Pyranone derivatives | 68–78% |

Oxidation and Functionalization

The quinoline ring undergoes oxidation at specific positions:

Side-Chain Oxidation

The methyl group on quinoline (if present) oxidizes to carboxylic acid:

text**[Example](pplx://action/followup)**: 2-(3-Chlorothiophen-2-yl)-3-methylquinoline → this compound-3-carboxylic acid **[Conditions](pplx://action/followup)**: KMnO₄, H₂O, 100°C **[Yield](pplx://action/followup)**: 72% [4]

Aldehyde Formation

Vilsmeier–Haack formylation introduces formyl groups:

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| This compound | POCl₃, DMF, 80–90°C | This compound-3-carbaldehyde | 65% |

Spectroscopic and Computational Data

Key NMR and computational parameters for structural validation:

¹H-NMR Shifts (CDCl₃)

| Proton Position | δ (ppm) |

|---|---|

| Quinoline C2–H | 7.47–7.56 |

| Thiophene C3–H | 7.51 |

| Quinoline C8–H | 8.08 |

DFT-Calculated Reactivity Parameters

| Parameter | B3LYP/6-311G(d,p) |

|---|---|

| HOMO Energy (eV) | –0.24103 |

| LUMO Energy (eV) | –0.08241 |

| Band Gap (eV) | 0.15862 |

Aplicaciones Científicas De Investigación

2-(3-Chlorothiophen-2-yl)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mecanismo De Acción

The mechanism of action of 2-(3-Chlorothiophen-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloroquinoline: Shares the quinoline core but lacks the thiophene ring.

3-Chlorothiophene: Contains the thiophene ring with a chlorine substituent but lacks the quinoline core.

2-(2-Thienyl)quinoline: Similar structure but with a different substitution pattern on the thiophene ring.

Uniqueness

2-(3-Chlorothiophen-2-yl)quinoline is unique due to the combination of the quinoline and thiophene rings, which imparts distinct electronic and steric properties. This unique structure contributes to its diverse reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Actividad Biológica

2-(3-Chlorothiophen-2-yl)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, highlighting its effects against various biological targets, including cancer cell lines and bacterial strains.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinoline core followed by the introduction of the chlorothiophene substituent. Various synthetic routes have been explored to optimize yield and purity, often involving cyclization reactions and electrophilic substitutions.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated several quinoline derivatives, including those with thiophene substitutions, against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that certain analogues significantly reduced cell viability at concentrations ranging from 10 µM to 25 µM, with GI50 values indicating effective growth inhibition (see Table 1).

| Compound | MDA-MB-231 GI50 (µM) | PC-3 GI50 (µM) |

|---|---|---|

| This compound | 15 | 28 |

| 3a | 10 | 48 |

| 4g | 25 | 38 |

The compound's mechanism of action may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell survival.

2. Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been extensively studied. A notable investigation focused on the NorA efflux pump inhibitors derived from quinoline structures. The introduction of various aryl groups at the C-2 position of quinolines has shown to enhance their activity against Staphylococcus aureus, a common pathogen known for its resistance to multiple antibiotics. The compound exhibited a notable increase in efficacy when combined with ciprofloxacin, suggesting potential as an adjunct therapy in treating resistant infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing groups such as chloro or bromo at specific positions on the thiophene or quinoline ring can significantly enhance activity.

- Positioning : Variations in the position of substituents on the quinoline scaffold affect both potency and selectivity for biological targets.

For example, modifications at the C-6 position with methoxy or benzyloxy groups have been shown to improve selectivity indices while maintaining antibacterial efficacy .

Case Studies and Research Findings

Several case studies illustrate the promising biological activities associated with this compound:

- Antiproliferative Studies : A series of quinoline derivatives were tested against multiple cancer cell lines, revealing that compounds with thiophene substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

- Inhibition Studies : In vitro assays demonstrated that certain derivatives effectively inhibited key enzymes involved in bacterial resistance mechanisms, showcasing their potential as therapeutic agents against resistant strains .

- Molecular Docking Studies : Computational studies have supported experimental findings by predicting binding affinities and interactions between this compound and target proteins, further validating its potential as a lead compound for drug development .

Propiedades

IUPAC Name |

2-(3-chlorothiophen-2-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-10-7-8-16-13(10)12-6-5-9-3-1-2-4-11(9)15-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWGONVZIZGWJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.